molecular formula C9H8FNO2 B2469137 4-Cyclopropyl-2-fluoro-1-nitrobenzene CAS No. 932700-92-0

4-Cyclopropyl-2-fluoro-1-nitrobenzene

Katalognummer: B2469137
CAS-Nummer: 932700-92-0
Molekulargewicht: 181.166
InChI-Schlüssel: PMSWCQVIQTYTEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-2-fluoro-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can form strong hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropyl-2-fluoro-1-nitrobenzene can be compared with other similar compounds such as:

Biologische Aktivität

4-Cyclopropyl-2-fluoro-1-nitrobenzene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8FNO2
  • CAS Number : 139026925

The presence of a cyclopropyl group and a nitro substituent on the benzene ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant effects:

  • Antimicrobial Properties : The compound has demonstrated notable antibacterial activity against various strains of bacteria, particularly those that are drug-resistant. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency.
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been evaluated against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing promising results with IC50 values comparable to established chemotherapeutics.
  • Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the inhibition of key enzymes involved in cellular processes, such as DNA gyrase in bacteria and various kinases in cancer cells. This dual action highlights its potential as both an antimicrobial and anticancer agent.

Case Studies

Several case studies have been published that illustrate the biological activities of this compound:

  • Study 1 : In a study assessing antibacterial activity, this compound was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 0.5 μg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial infections .
  • Study 2 : Another study focused on its anticancer properties revealed that the compound induced apoptosis in A549 cells through activation of the caspase pathway, leading to cell cycle arrest at the G2/M phase . The IC50 for A549 cells was reported at 12 μM, indicating significant potency.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialMRSA0.5 μg/mL
AnticancerA54912 μM
AnticancerMCF-715 μM

Eigenschaften

IUPAC Name

4-cyclopropyl-2-fluoro-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-5-7(6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSWCQVIQTYTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-fluoro-4-nitrophenyl trifluoromethanesulfonate (7.15 g, 24.73 mmol), cyclopropylboronic acid (2.55 g, 29.67 mmol), [1,1′-bis(diphenylphosphino)-ferrocene]dichloropalladium(II), complexed with dichloromethane (1:1) (1.62 g, 1.98 mmol), and 2M cesium carbonate in water (19.8 mL, 39.56 mmol) in toluene (39.5 mL) was degassed for 20 min. The reaction mixture was stirred at 90° C. under N2 for 2.5 h. The reaction was cooled to RT, diluted with ethyl acetate (200 mL), and filtered through a pad of Celite. The filtrate was washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude residue was purified via flash column chromatography eluted with 0 to 75% DCM/hexane to give 4.11 g (91.7%) of 4-cyclopropyl-2-fluoro-1-nitrobenzene as an oil. 1H NMR (400 MHz, MeOD) δ 7.98 (dd, J=10.2, 6.6 Hz, 1H), 7.12-7.02 (m, 2H), 2.11-1.97 (m, 1H), 1.20-1.11 (m, 2H), 0.89-0.82 (m, 2H).
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
19.8 mL
Type
reactant
Reaction Step Four
Quantity
39.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluoronitrobenzene (0.5 g, 2.27 mmol), cyclopropylboronic acid (0.293 g, 3.41 mmol), tribasic potassium phosphate (0.965 g, 4.55 mmol), tricyclohexylphosphonium tetrafluoroborate (0.021 g, 0.057 mmol) and palladium (II) acetate (6.12 mg 0.027 mmol) in 11 mL of a toluene-water mixture 10:1 (v/v) was nitrogen purged-vacuum degassed three times. The reaction mixture was then heated in an oil bath at 85° C. for four hours. The reaction mixture was partitioned with ethyl acetate and the organic phase water washed then dried (Na2SO4) and concentrated. The reaction mixture was partitioned between ethyl acetate and water. The organic phase was washed with water, dried (Na2SO4) and concentrated. The crude product was purified by chromatography on silica gel (ethyl acetate-hexane) to provide the title compound (0.382 g, 88%) as a yellow oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.293 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
0.965 g
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Four
Quantity
6.12 mg
Type
catalyst
Reaction Step Five
Quantity
0.021 g
Type
catalyst
Reaction Step Six
Yield
88%

Synthesis routes and methods III

Procedure details

A stirred suspension of trifluoro-methanesulfonic acid 3-fluoro-4-nitro-phenyl ester (5.6 g, 19 mmol), cyclopropyl boronic acid (2.09 g, 23.3 mmol) Pd(dppf)Cl2 (1.24 g, 1.5 mmol) and 2M aqueous cesium carbonate (30 mL, 60 mmol) in toluene (20 mL) was degassed before being heated at 90° C. under an argon atmosphere for 2.5 hours. The reaction mixture was allowed to cool to room temperature before filtering through a pad of Celite®, washing with ethyl acetate. The filtrate was washed (water, brine), and then dried (MgSO4), filtered and concentrated in vacuo. The resultant residue was subjected to flash chromatography (Si-PPC, gradient 0-30% ethyl acetate in pentane) to give the title compound as a yellow solid (2.79 g, 81%). 1H NMR (DMSO-d6, 400 MHz) 8.03 (1 H, t, J=8.39 Hz), 7.28 (1 H, dd, J=13.19, 1.91 Hz), 7.16 (1 H, dd, J=8.61, 1.90 Hz), 2.14-2.05 (1 H, m), 1.21-1.05 (2 H, m), 0.92-0.82 (2 H, m).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.